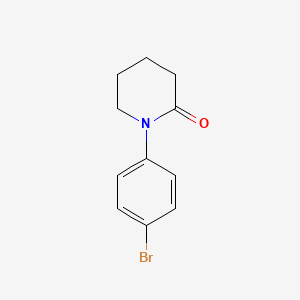

1-(4-Bromophenyl)piperidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSBMQFKWYEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640940 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27471-43-8 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For example, Chiralpak IA and Chiralpak IB columns, which are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, have been shown to effectively resolve racemic piperidine-2,6-dione analogues like aminoglutethimide (B1683760) and thalidomide. canberra.edu.au The choice of mobile phase is critical for achieving good separation, with non-conventional solvents sometimes providing superior resolution. canberra.edu.au Capillary electrophoresis (CE) is another technique that uses a chiral selector in the running buffer to separate enantiomers based on their different electrophoretic mobilities when they form transient diastereomeric complexes. wvu.edu

Classical Resolution Via Diastereomer Formation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 1-(4-Bromophenyl)piperidin-2-one by providing detailed information about the chemical environment of its constituent atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms within the molecule. The aromatic protons on the bromophenyl ring typically appear as a set of doublets due to ortho and meta coupling. The protons of the piperidinone ring exhibit characteristic multiplets at distinct chemical shifts, corresponding to their positions relative to the carbonyl group and the nitrogen atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.4-7.6 | d | ~8.5 |

| Aromatic-H | 7.1-7.3 | d | ~8.5 |

| CH₂ (adjacent to N) | 3.5-3.7 | t | |

| CH₂ (adjacent to C=O) | 2.5-2.7 | t | |

| CH₂ (piperidine ring) | 1.9-2.1 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbonyl carbon of the piperidinone ring is readily identified by its characteristic downfield chemical shift. The carbon atoms of the aromatic ring and the piperidinone ring also resonate at distinct chemical shifts, providing a complete carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| Aromatic C-Br | ~118 |

| Aromatic C-N | ~142 |

| Aromatic CH | ~120, ~132 |

| CH₂ (adjacent to N) | ~50 |

| CH₂ (adjacent to C=O) | ~33 |

| CH₂ (piperidine ring) | ~22, ~24 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the piperidinone ring. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. walisongo.ac.idcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com This is particularly useful for identifying the connectivity between the bromophenyl ring and the piperidinone ring, as well as confirming the position of the carbonyl group. columbia.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | ~1660-1680 | Strong |

| C-N Stretch | ~1250-1350 | Medium |

| Aromatic C=C Stretch | ~1475-1600 | Medium to Weak |

| C-Br Stretch | ~500-600 | Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium to Weak |

The strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the amide carbonyl group in the piperidinone ring. The presence of aromatic C=C and C-H stretching vibrations confirms the existence of the bromophenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, is a characteristic signature of the presence of a bromine atom. miamioh.edu

Common fragmentation pathways for this molecule under electron ionization (EI) often involve the cleavage of the piperidine (B6355638) ring. nih.gov

| m/z | Proposed Fragment |

| 253/255 | [M]⁺ (Molecular Ion) |

| 198/200 | [M - C₄H₇O]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 119 | [C₆H₅-N-CH₂]⁺ |

| 91 | [C₆H₅N]⁺ |

| 84 | [C₅H₈NO]⁺ |

Note: The m/z values are nominal and the relative abundances of the fragments can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

Crystallographic studies would likely reveal that the piperidinone ring adopts a distorted chair or boat conformation. mdpi.com The dihedral angle between the plane of the phenyl ring and the mean plane of the piperidinone ring would also be a key structural parameter determined from the X-ray data. mdpi.com The crystal packing is expected to be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potentially Br···O or Br···π interactions. nih.gov

Crystal System and Space Group Analysis

The determination of the crystal system and space group is a critical first step in the structural elucidation of a crystalline solid. This information defines the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For this compound, this data remains to be determined through single-crystal X-ray diffraction analysis.

Table 1: Crystallographic Data for the Analogous Compound 1-(4-Nitrophenyl)-2-piperidinone

| Parameter | Value |

|---|---|

| Chemical Formula | C11H12N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.514(3) |

| b (Å) | 12.308(6) |

| c (Å) | 9.175(1) |

| β (°) | 91.811(2) |

| Volume (ų) | 1073.94 |

| Z | 4 |

Data sourced from a powder X-ray diffraction study. researchgate.net

Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a molecular solid, such as its melting point and solubility. The primary intermolecular forces include hydrogen bonds, dipole-dipole interactions, and van der Waals forces (specifically London dispersion forces).

Without experimental data from a crystal structure analysis of this compound, a definitive description of its intermolecular interactions and packing motif remains speculative. Future crystallographic studies are necessary to elucidate these important structural features.

Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

A successful application of this technique involves the use of a chiral base, such as a complex of n-butyllithium (n-BuLi) and the chiral ligand sparteine. rsc.orgwhiterose.ac.uk This method has been applied to the kinetic resolution of N-Boc-2-arylpiperidines, including spirocyclic and 4-methylene derivatives. The chiral base selectively deprotonates one enantiomer at the benzylic position, which can then be trapped with an electrophile. This process allows for the separation of the unreacted, enantioenriched starting material and the functionalized product, both with high enantiopurity. rsc.orgwhiterose.ac.uk

Summary of of N-Boc-2-arylpiperidines

| Substrate Type | Chiral Reagent | Result | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 2-Aryl-4-methylenepiperidines | n-BuLi / (+)-sparteine | Separation of unreacted (S)-enantiomer and derivatized (R)-enantiomer | Up to 99:1 | whiterose.ac.uk |

Chiral Resolution Techniques

When a stereoselective synthesis is not feasible, or if a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers.

Chemical Reactivity and Transformation Studies of 1 4 Bromophenyl Piperidin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl group of 1-(4-Bromophenyl)piperidin-2-one is a key site for chemical modification, enabling both nucleophilic and electrophilic substitution reactions that facilitate the construction of more complex molecular architectures.

The presence of the bromine atom on the aromatic ring makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for forming new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling , for instance, allows for the arylation of the molecule. libretexts.orgarkat-usa.org In a typical reaction, this compound can react with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base to yield 1-biaryl-piperidin-2-one derivatives. libretexts.orgarkat-usa.orgudel.edu The reaction tolerates a wide range of functional groups and can often be carried out in aqueous conditions, aligning with the principles of green chemistry. libretexts.orgudel.edu

Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, converting the aryl bromide into an arylamine. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands, such as BINAP and DPPP, has expanded the scope of this reaction to include a wide array of amine coupling partners under relatively mild conditions. wikipedia.org

Below is a representative table of potential cross-coupling reactions for this compound based on established methodologies.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(Biphenyl-4-yl)piperidin-2-one |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Morpholinophenyl)piperidin-2-one |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-(Alkynyl)phenyl)piperidin-2-one |

The aromatic ring is also susceptible to electrophilic aromatic substitution , although the reactivity is influenced by the two existing substituents: the deactivating bromine atom and the N-acyl group, which is also deactivating and ortho-, para-directing. Due to steric hindrance from the piperidinone ring, electrophilic attack would be predicted to occur primarily at the position ortho to the bromine atom (C-3) and meta to the N-acyl substituent. Reactions such as nitration or halogenation would require harsh conditions to proceed. arkat-usa.org

Functional Group Interconversions on the Piperidin-2-one Ring

The piperidin-2-one ring, a cyclic amide or lactam, offers several avenues for functional group manipulation. The most significant of these is the reduction of the amide carbonyl group.

Complete reduction of the lactam functionality in this compound would yield the corresponding 1-(4-bromophenyl)piperidine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. nih.gov More recently, methods using borane (B79455) reagents, such as ammonia (B1221849) borane catalyzed by trifluoroborane etherate, have been shown to effectively reduce lactams to their corresponding amines. nih.gov

Another potential site for functionalization is the α-carbon to the carbonyl group (C-3). Deprotonation at this position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C-3 position.

A table summarizing these potential interconversions is provided below.

| Reaction Type | Reagent (Example) | Functional Group Transformation | Product Class |

| Lactam Reduction | LiAlH₄ | C=O → CH₂ | 1-(4-Bromophenyl)piperidine |

| α-Alkylation | 1. LDA; 2. RX | C-H → C-R at C-3 | 3-Alkyl-1-(4-bromophenyl)piperidin-2-one |

Ring-Opening and Ring-Closing Reactions of the Piperidin-2-one Nucleus

The structural integrity of the piperidin-2-one nucleus can be manipulated through ring-opening and ring-closing reactions.

Ring-opening of the lactam is most commonly achieved through hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond to yield a linear amino acid derivative, specifically 5-((4-bromophenyl)amino)pentanoic acid. This transformation can be a crucial step in synthetic pathways where the piperidine (B6355638) scaffold is used as a protecting group or a conformational constraint that is later removed. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the piperidin-2-one core itself. A common strategy involves the intramolecular cyclization of a linear precursor. For example, a base-mediated intramolecular cyclization, such as a Dieckmann reaction of an appropriately substituted diester, can form the piperidinone ring. beilstein-journals.org Another approach is the tandem cyclization of halogenated secondary amides, triggered by a reducing agent, which efficiently constructs the piperidine ring in a one-pot reaction. nih.gov Isomerization-ring-closing metathesis is another powerful strategy for constructing heterocyclic rings from acyclic precursors. researchgate.net

Lewis Acid-Mediated Reactions Involving Piperidin-2-one Derivatives

Lewis acids can play a crucial role in activating the piperidin-2-one system, particularly for generating reactive intermediates that can undergo further transformations. mdpi.com Zinc (II) salts, for example, are known to act as Lewis acids to facilitate bond formation. rsc.org

Cyclisation Studies with N-Acyliminium Ions

A key reactive intermediate derived from lactams like this compound is the N-acyliminium ion. These ions are powerful electrophiles used in a variety of carbon-carbon bond-forming reactions. arkat-usa.org They are typically generated from α-alkoxy or α-hydroxy lactams under acidic conditions (Brønsted or Lewis acid). arkat-usa.orgrsc.org

For a derivative of this compound bearing an appropriate tethered nucleophile (e.g., an electron-rich aromatic ring or an alkene on the N-aryl substituent), the generated N-acyliminium ion can undergo an intramolecular cyclization. arkat-usa.org These reactions are highly effective for constructing polycyclic and spirocyclic systems. arkat-usa.org The stereochemical outcome of such cyclizations can often be controlled, making them valuable in the stereoselective synthesis of complex natural products and alkaloids. arkat-usa.orgacs.org The choice of Lewis acid, such as scandium(III) or copper(II) triflates, can be critical for activating the precursor and promoting the cyclization. usm.edu

Intramolecular Trapping of Carbocation Intermediates

The N-acyliminium ion is a specific type of carbocation intermediate whose intramolecular trapping leads to the cyclization products described above. The electrophilic carbon of the N-acyliminium ion is readily attacked by a wide range of internal π-nucleophiles. arkat-usa.org

Studies on related β-lactam systems have shown that Lewis acids can promote the formation of a C-3 carbocation equivalent from a precursor like a 3-chloro-3-phenylthio-azetidin-2-one. This carbocation can then be trapped by nucleophiles such as allyltrimethylsilane (B147118) in a stereoselective manner. researchgate.net This principle can be extended to the six-membered piperidin-2-one ring, where a suitable leaving group at the α-position could, upon treatment with a Lewis acid, generate a carbocationic intermediate that is subsequently trapped by an intramolecular nucleophile.

The table below details representative Lewis acid-mediated reactions.

| Intermediate | Precursor | Lewis Acid (Example) | Trapping Nucleophile (Intramolecular) | Product Type |

| N-Acyliminium Ion | 5-Hydroxylactam | Formic Acid | Tethered Alkene | Bicyclic Piperidine Derivative |

| N-Acyliminium Ion | 5-Methoxylactam | TiCl₄ | Tethered Aromatic Ring | Polycyclic Piperidine Derivative |

Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl Piperidin 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. mdpi.commdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a cyclic system like 1-(4-Bromophenyl)piperidin-2-one, this involves identifying its most stable conformation.

The piperidine (B6355638) ring, a saturated six-membered heterocycle, typically adopts non-planar conformations to minimize ring strain. Conformational analysis of similar structures, such as 1-phenylpiperidin-4-one, has shown the existence of several low-energy forms, including chair and twist (or boat) conformations. researchgate.net For the piperidin-2-one ring, the presence of the sp2-hybridized carbonyl carbon atom influences the ring's geometry, often leading to conformations like a sofa or a twisted-boat. Studies on related lactones have identified perfect boat conformations. rsc.org

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. icm.edu.pl

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. icm.edu.plnih.gov DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to compute these energies. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO may be distributed across the carbonyl group and the aromatic system.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. icm.edu.pl |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. biomedres.us |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. icm.edu.pl |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values. researchgate.net

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive potential, electron-poor. These areas are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The bromine atom would also contribute to a region of negative or neutral potential. Conversely, the hydrogen atoms of the piperidine ring and the aromatic ring would exhibit positive potential (blue), making them potential sites for hydrogen bonding. mdpi.comresearchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would likely reveal several key interactions:

Intramolecular charge transfer: Delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent groups.

Hyperconjugation: Interactions between the π orbitals of the bromophenyl ring and the σ orbitals of the piperidine ring.

Resonance effects: The analysis would quantify the delocalization within the amide functional group (N-C=O) and the aromatic system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. amazonaws.com It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. tubitak.gov.tr

Molecular docking simulations for this compound would involve placing the molecule into the active site of various biological macromolecules to predict its binding mode and estimate its binding affinity. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more stable interaction.

While specific targets for this compound are not extensively documented, the molecular scaffold is present in compounds known to interact with several classes of proteins. Docking studies could explore its potential against targets such as:

Kinases: The Epidermal Growth Factor Receptor (EGFR) kinase is a common target for inhibitors containing phenyl groups. ijpsjournal.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and piperidine-containing compounds have been investigated as inhibitors. tubitak.gov.tr

Viral Proteins: The gp41 hydrophobic pocket of the HIV envelope glycoprotein (B1211001) is a target for fusion inhibitors, and docking can reveal potential interactions with key residues like Lys574 and Arg579. nih.gov

Bacterial Enzymes: Enzymes like enoyl-ACP reductase and Dihydrofolate reductase (DHFR) are validated targets for antibacterial agents. mdpi.com

The simulation would identify key intermolecular interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions (with the bromophenyl and piperidine rings), and halogen bonds (with the bromine atom). These predicted binding modes provide a structural hypothesis for the molecule's potential biological activity.

| Potential Target Class | Specific Protein Target | PDB ID | Potential Key Interactions |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | 4HJO nih.gov | Hydrogen bonds with backbone residues, hydrophobic interactions in the ATP-binding pocket. |

| Cholinesterases | Acetylcholinesterase (AChE) | 4EY7 | π-π stacking with aromatic residues (Trp, Tyr), hydrogen bonds. |

| Viral Proteins | HIV-1 gp41 | 2X7R | Hydrophobic interactions within the pocket, potential salt bridges if the ligand were modified. nih.gov |

| Bacterial Enzymes | Enoyl-ACP Reductase (InhA) | 4DRE | Hydrogen bonds with the active site, hydrophobic packing. |

Note: The targets listed are based on studies of similar chemical scaffolds and serve as potential examples for investigation.

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of their target proteins. For derivatives of the piperidin-2-one scaffold, these studies have revealed key interactions that are likely to be relevant for this compound as well. While specific docking studies for this compound are not extensively detailed in the provided literature, the interactions of analogous compounds can provide a predictive framework.

For instance, in studies of similar heterocyclic compounds, the carbonyl oxygen of the piperidin-2-one ring is a potential hydrogen bond acceptor. The aromatic (4-bromophenyl) ring can engage in various interactions, including:

π-π stacking: with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site. The geometry of these interactions is a critical determinant of binding affinity. nih.gov

Hydrophobic interactions: The phenyl group and the piperidine ring can form van der Waals contacts with nonpolar residues like leucine, isoleucine, and valine.

Halogen bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Aromatic interactions are a cornerstone of ligand-protein recognition, and their precise geometry and energy contribution are often dissected in computational studies. nih.gov The piperidin-4-one scaffold, a close relative, is recognized as a versatile pharmacophore, and its derivatives are known to engage in a variety of receptor interactions that determine their biological activities. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen of the piperidin-2-one ring | Amino acid residues with hydrogen bond donor groups (e.g., Serine, Threonine, Tyrosine) |

| π-π Stacking | 4-bromophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl group, piperidine ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Bromine atom | Electron-rich atoms in amino acid side chains or backbone (e.g., carbonyl oxygen) |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to investigate the time-dependent behavior of ligand-protein complexes, providing insights into their stability and the conformational dynamics that are not apparent from static docking poses. tandfonline.com For systems involving piperidine derivatives, MD simulations can be employed to:

Assess the stability of the binding pose: By simulating the complex over a period of nanoseconds, researchers can evaluate whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the active site. nih.gov

Characterize conformational flexibility: Both the ligand and the protein can exhibit flexibility. MD simulations can reveal the accessible conformations of the this compound molecule within the binding pocket and any induced-fit changes in the protein structure upon ligand binding.

Analyze the dynamics of key interactions: The hydrogen bonds and hydrophobic contacts identified in docking studies can be monitored throughout the simulation to assess their persistence and strength.

While specific MD simulation data for this compound is not available in the provided results, studies on similar molecules, such as 1-Piperoylpiperidine, have utilized MD simulations to confirm the stability of the ligand-protein complex. tandfonline.com The general methodology involves placing the docked complex in a simulated physiological environment (water, ions) and calculating the trajectories of all atoms over time using classical mechanics. aps.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The general workflow for a QSAR study involves:

Data set selection: A series of compounds with known biological activities is chosen.

Descriptor calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Studies on related pyrrolidin-2-one and thiazolidine-2,4-dione derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities. nih.govresearchgate.net

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic/aromatic feature (the 4-bromophenyl ring).

A halogen bond donor (the bromine atom).

Such models can be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity. nih.gov

In Silico Predictions of Molecular Properties Relevant to Research (excluding ADMET)

Computational tools can predict a variety of molecular properties for this compound that are valuable for research purposes. These predictions are based on the compound's chemical structure and are often calculated using empirical or quantum mechanical methods. nanobioletters.com

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 254.12 g/mol | scbt.com |

| Molecular Formula | C₁₁H₁₂BrNO | scbt.comnih.gov |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 253.01533 g/mol | PubChem |

| Monoisotopic Mass | 253.01533 g/mol | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 225 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

These predicted properties provide a foundational understanding of the physicochemical characteristics of this compound, which can inform its synthesis, handling, and further investigation in a research setting.

Structure Activity Relationship Sar Studies and Derivative Design Around the 1 4 Bromophenyl Piperidin 2 One Scaffold

Systematic Modification of the Phenyl Ring Substituents

The phenyl ring of 1-(4-bromophenyl)piperidin-2-one is a key feature for interaction with biological targets, often through hydrophobic and electronic interactions. Modifications to the substituents on this ring can significantly impact the compound's potency and selectivity.

Influence of Halogenation (e.g., chloro, fluoro, iodo) on Biological Activity

The nature of the halogen at the para-position of the phenyl ring can profoundly influence the biological activity of 1-phenylpiperidin-2-one (B1595996) derivatives. The electronic properties (electronegativity and polarizability) and the size of the halogen atom are critical factors. For instance, in a series of 4-aryl-1,4-dihydropyridines, the presence of a 4-bromophenyl moiety was found to be important for their anticancer activity against various cancer cell lines. nih.gov This suggests that the bromine atom in this compound could be crucial for a specific biological effect.

In related heterocyclic compounds, the substitution of hydrogen with a halogen atom on a phenyl ring has been shown to modulate activity. For example, in a series of pyrimidine-tethered compounds, a 4-bromophenyl substitution was associated with increased anti-cancer activity against non-small cell lung cancer and breast cancer cell lines. nih.gov Generally, the order of electronegativity (F > Cl > Br > I) and atomic radius (I > Br > Cl > F) can lead to different binding interactions. A fluoro substituent, being small and highly electronegative, can alter the electronic distribution of the phenyl ring and potentially form hydrogen bonds, which was observed to be favorable in some 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. acs.org In contrast, a larger and more polarizable iodo substituent might engage in halogen bonding or occupy a larger hydrophobic pocket within the target protein. The specific impact of replacing the bromo group with chloro, fluoro, or iodo on the 1-phenylpiperidin-2-one scaffold would depend on the specific biological target and its binding site topology.

| Halogen Substituent | Potential Influence on Biological Activity |

| Fluoro (F) | Can alter electronic distribution and form hydrogen bonds. acs.org |

| Chloro (Cl) | Intermediate properties between fluoro and bromo. |

| Bromo (Br) | Shown to be important for anticancer activity in related scaffolds. nih.govnih.gov |

| Iodo (I) | Larger size may allow for halogen bonding or occupation of larger pockets. |

Impact of Aromatic and Heteroaromatic Substituents at the Phenyl Moiety

Replacing the bromophenyl group with other aromatic or heteroaromatic systems can dramatically alter the biological activity profile by introducing different electronic, steric, and hydrogen-bonding properties. For instance, substituting the phenyl ring with electron-rich aromatic systems was found to be preferable for the activity of certain 4-azaindole-2-piperidine derivatives against Trypanosoma cruzi. dndi.org Conversely, electron-deficient aromatics can also be beneficial depending on the target.

The introduction of heteroaromatic rings, such as pyridine, pyrimidine, or thiazole, can introduce nitrogen, oxygen, or sulfur atoms that can act as hydrogen bond acceptors or donors, potentially forming key interactions with the biological target. In a study on 1-heteroaryl-2-aryl-1H-benzimidazole derivatives, the nature of the heteroaryl group significantly influenced their activity as c-Jun N-terminal kinase inhibitors. acs.org The specific choice of the aromatic or heteroaromatic substituent would be guided by the desired interaction with the target's binding site.

Derivatization at the Piperidin-2-one Nitrogen Atom (N-1 Position)

The nitrogen atom of the piperidin-2-one ring is a common site for derivatization to explore new interaction possibilities and modify the physicochemical properties of the parent compound.

Alkylation and Acylation Strategies for N-Substitution

N-alkylation and N-acylation are fundamental strategies to introduce a variety of substituents at the N-1 position. General procedures for N-alkylation of piperidines often involve reacting the piperidine (B6355638) with an alkyl halide in the presence of a base like potassium carbonate. nih.gov The length and nature of the alkyl chain can influence lipophilicity and steric interactions. For example, in a series of 4-azaindole-2-piperidine derivatives, the introduction of different alkyl and benzyl (B1604629) groups at the piperidine nitrogen led to varied metabolic stability and biological activity. dndi.org

N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the piperidine nitrogen. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to probe for optimal interactions. Studies on N-acyl-4-arylazopyrazoles have shown that the acyl group plays a role in their biological activity. nih.gov

Modifications on the Piperidin-2-one Ring System

The piperidin-2-one ring provides a six-membered saturated scaffold that can also be a target for chemical modification to alter the conformation and introduce new functional groups. Replacing the piperidine ring with other cyclic structures, such as a morpholine (B109124) ring, has been shown to impact activity, as seen in a study where such a change led to an inactive compound, highlighting the importance of the piperidine scaffold. dndi.org

Substitution at the C-4 Position of the Piperidine Ring

The C-4 position of the piperidine ring is a common site for modification in many piperidine-containing bioactive molecules. Introducing substituents at this position can significantly impact a compound's properties, including its binding affinity, selectivity, and pharmacokinetic profile. Research into derivatives of similar piperidine scaffolds has shown that the nature of the substituent at the C-4 position—its size, polarity, and ability to form hydrogen bonds—is a key determinant of activity.

For instance, in related series of piperidine-based compounds, the introduction of various functional groups at the C-4 position has been explored to enhance biological activity. While specific data on this compound is limited in publicly available literature, general principles from analogous structures can be extrapolated. The table below illustrates hypothetical modifications and their potential impact based on established medicinal chemistry principles.

| Compound | C-4 Substituent (R) | Anticipated Impact on Properties |

| Base Scaffold | -H | Baseline reference for activity and properties. |

| Derivative A | -OH (Hydroxyl) | May increase polarity and introduce a hydrogen bond donor/acceptor, potentially altering solubility and target interactions. |

| Derivative B | =O (Carbonyl) | Introduces a polar, hydrogen bond acceptor group, potentially influencing receptor binding and metabolic stability. |

| Derivative C | -NH2 (Amino) | Adds a basic center, which can form salt bridges and significantly alter physicochemical properties and target engagement. |

| Derivative D | -CH3 (Methyl) | Increases lipophilicity and steric bulk, which can probe hydrophobic pockets in a target protein. |

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for C-4 substituted this compound is not widely published.

Stereochemical Considerations and Enantiomeric Purity in SAR

The introduction of a substituent at the C-4 position (or other positions on the piperidine ring) can create a chiral center, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, the stereochemical configuration of derivatives of this compound is a critical factor in SAR studies. The separation and individual testing of enantiomers are essential to determine whether the biological activity resides primarily in one enantiomer (the eutomer) or if both contribute. The relative and absolute stereochemistry of substituents can dictate the precise three-dimensional arrangement of the molecule, governing its ability to fit into a specific binding site. The lack of stereochemical control can lead to misleading SAR data and the development of suboptimal drug candidates.

Bioisosteric Replacements within the this compound Framework

Bioisosterism is a powerful strategy in drug design where one functional group or atom is replaced by another with similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. This technique can be applied to the this compound scaffold to fine-tune its properties.

Bioisosteric replacement is a versatile tool for optimizing lead compounds. nih.gov For example, the bromine atom on the phenyl ring could be replaced with other halogens (e.g., chlorine, fluorine) or a trifluoromethyl group (-CF3) to modulate electronic properties and lipophilicity. The amide bond within the piperidin-2-one lactam ring is another key site for bioisosteric modification. Classical and non-classical bioisosteres can be employed to alter metabolic stability, polarity, and hydrogen bonding capacity. drughunter.com

The table below presents potential bioisosteric replacements within the this compound structure.

| Original Group | Location | Potential Bioisostere | Rationale for Replacement |

| -Br | Phenyl Ring | -Cl, -F | To modulate lipophilicity and electronic effects, potentially altering binding affinity and metabolic stability. |

| -Br | Phenyl Ring | -CF3 | To act as a lipophilic hydrogen bond acceptor and potentially block metabolic sites. |

| -C=O | Piperidine Ring (Lactam) | -SO2 (Sulfonamide) | To change hydrogen bonding patterns, acidity, and metabolic profile while maintaining a similar tetrahedral geometry. |

| -NH- | Piperidine Ring (Lactam) | -O- (Ester), -CH2- (Ketone) | To significantly alter electronic distribution, hydrogen bonding capacity, and susceptibility to hydrolysis. |

This table outlines potential bioisosteric strategies based on general principles, as specific examples for the this compound scaffold are not detailed in available literature.

Mechanistic Investigations of Biological Activities in 1 4 Bromophenyl Piperidin 2 One Analogs

Enzymatic Inhibition Studies and Target Engagement

Inhibition of 1,4-dihydroxy-2-naphthoate Isoprenyltransferase (MenA) from Mycobacterium tuberculosis

Recent research has identified 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) as a promising target for the development of new therapeutics against Mycobacterium tuberculosis. MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the electron transport chain in mycobacteria.

A structure-activity relationship (SAR) study of piperidine (B6355638) derivatives as MenA inhibitors revealed the potent activity of a 4-bromophenyl analog. researchgate.net This particular analog demonstrated significant inhibition of both the MenA enzyme and the growth of Mycobacterium tuberculosis. researchgate.net The replacement of other moieties with a 4-bromophenyl group was shown to retain MenA inhibitory potency while also reducing the compound's lipophilicity, a favorable characteristic for drug development. researchgate.net

Specifically, the 4-bromophenyl analog, designated as compound 10 in the study, exhibited a half-maximal inhibitory concentration (IC50) of 12 ± 2 µM against the MenA enzyme. researchgate.net Furthermore, it displayed a growth inhibitory concentration (GIC50) of 14 ± 0 µM against the mycobacterium itself. researchgate.net These findings highlight the importance of the 4-bromophenyl substituent for the anti-mycobacterial activity of this class of piperidine derivatives.

Table 1: Inhibitory Activity of 4-Bromophenyl Piperidine Analog against M. tuberculosis MenA and Growth

| Compound | Description | MenA IC50 (µM) researchgate.net | M. tuberculosis GIC50 (µM) researchgate.net |

|---|---|---|---|

| Analog 10 | Piperidine derivative with a 4-bromophenyl substituent | 12 ± 2 | 14 ± 0 |

Farnesyltransferase Inhibition by Piperidine Analogues

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a process known as farnesylation. This post-translational modification is critical for the function of several proteins involved in cellular signaling pathways, including the Ras family of small GTPases, which are frequently mutated in human cancers. Consequently, FTase has been a target for the development of anti-cancer drugs.

A novel series of piperidine-based FTase inhibitors was developed from a combinatorial library of 5-nitropiperidin-2-one compounds. This indicates that the piperidin-2-one scaffold is a viable starting point for designing FTase inhibitors. Subsequent medicinal chemistry efforts led to the discovery of highly potent inhibitors.

While specific data for 1-(4-Bromophenyl)piperidin-2-one is not available in the reviewed literature, studies on related piperidine analogues have shown that substitutions on the phenyl ring at the C-2 position are crucial for potent FTase inhibition. For instance, the replacement of a 4-hydroxyphenyl group with other substituents in a 2-phenyl-3-nitropiperidine series resulted in compounds with low nanomolar IC50 values against FTase. ebi.ac.uk This highlights the sensitivity of FTase inhibition to the electronic and steric properties of the substituent on the phenyl ring. The 4-bromo substitution in the subject compound would be expected to significantly influence its interaction with the enzyme's active site.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Enzyme Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The piperidine scaffold is a common feature in many known AChE inhibitors. For example, N-benzylpiperidine derivatives have been synthesized and shown to be potent inhibitors of AChE. nih.gov Furthermore, the introduction of a phenyl group on the nitrogen atom of the amide moieties in some piperidine derivatives has been shown to enhance their anti-AChE activity. mdpi.com

While direct inhibitory data for this compound against AChE and BChE is not present in the available literature, the extensive research on related structures suggests that the N-aryl piperidin-2-one core is a relevant scaffold for the modulation of these enzymes. The nature and position of substituents on the N-aryl ring are known to be critical for the inhibitory potency and selectivity towards AChE and BChE.

DNA Gyrase Inhibition

Information specifically detailing the DNA gyrase inhibitory activity of this compound or its close analogs is not available in the reviewed scientific literature.

Receptor Binding and Modulation Mechanisms

CB1 Cannabinoid Receptor Affinity and Inverse Agonism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. It is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. The CB1 receptor is a target for therapeutic intervention in various conditions, including pain, obesity, and neurological disorders.

A potent and selective antagonist of the CB1 receptor, SR147778, incorporates a 5-(4-bromophenyl) group in its structure. This compound, chemically distinct from this compound, demonstrates the significance of the 4-bromophenyl moiety for high-affinity binding to the CB1 receptor. SR147778 exhibits a nanomolar affinity for the rat brain and human CB1 recombinant receptors, with Ki values of 0.56 nM and 3.5 nM, respectively. In contrast, its affinity for the CB2 receptor is significantly lower (Ki = 400 nM), highlighting its selectivity.

Table 2: Binding Affinity of a 4-Bromophenyl-Containing Compound for Cannabinoid Receptors

| Compound | Description | Rat Brain CB1 Ki (nM) | Human CB1 Ki (nM) | Human CB2 Ki (nM) |

|---|---|---|---|---|

| SR147778 | 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide | 0.56 | 3.5 | 400 |

Opioid Receptor Interactions and Analgesic Mechanisms

Opioid receptors, a class of G protein-coupled receptors, are central to the body's pain-relief pathways. nih.gov They are primarily located in the central and peripheral nervous systems, as well as in the gastrointestinal tract. nih.gov The main types of opioid receptors are mu (µ), delta (δ), and kappa (κ). nih.gov When activated by opioid agonists, these receptors initiate a signaling cascade that ultimately leads to analgesia, or pain relief. nih.gov

The mechanism of action involves both presynaptic and postsynaptic inhibition of pain signals. Presynaptically, opioid receptor activation blocks calcium channels on the terminals of nociceptive (pain-sensing) neurons. This action inhibits the release of excitatory neurotransmitters like substance P and glutamate. nih.gov Postsynaptically, opioid agonists open potassium channels, which hyperpolarizes the neuron and makes it less likely to fire an action potential, thus dampening the transmission of pain signals. nih.gov

While direct studies on this compound's interaction with opioid receptors are not extensively detailed in the provided results, the broader class of piperidine derivatives has been investigated for analgesic properties. The structural features of piperidine-containing compounds can allow them to fit into the binding pockets of opioid receptors, mimicking the action of endogenous opioids. The nature and position of substituents on the piperidine and phenyl rings are critical in determining the affinity and efficacy of these compounds at the different opioid receptor subtypes.

Dopamine (B1211576) D2 Receptor Antagonism by Related Piperidine Derivatives

The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders. Antagonism of this receptor is a primary mechanism of action for many antipsychotic drugs. nih.gov Piperidine moieties are common structural features in a number of potent D2 receptor antagonists. nih.gov

Research into related piperidine derivatives has shown that they can exhibit high affinity for D2 receptors. nih.govacs.org For instance, certain analogs of haloperidol, a classic D2 antagonist, which contain a piperidine ring, have been synthesized and shown to bind with high affinity to D2 receptors. nih.gov The interaction of these molecules with the D2 receptor can block the binding of dopamine, thereby modulating dopaminergic neurotransmission.

The structure-activity relationship (SAR) studies of these piperidine derivatives reveal that specific substitutions on the piperidine and associated aromatic rings are crucial for D2 receptor affinity and selectivity over other dopamine receptor subtypes like D3. nih.govacs.org For example, the presence and position of methoxy (B1213986) groups and iodine atoms on indole-piperidine scaffolds have been shown to significantly influence binding affinity. nih.gov These findings suggest that this compound, with its substituted phenyl and piperidine core, has the potential to interact with the D2 receptor. The bromophenyl group, in particular, may play a significant role in this interaction.

| Compound Class | Receptor Target | Mechanism of Action | Reference |

| Methoxy substituted indole (B1671886) piperidines | Dopamine D2 Receptor | Neutral antagonists | nih.gov |

| Phenyl-piperazine derivatives | Dopamine D2 Receptor | Partial agonists | nih.gov |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Upon binding of its ligand, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a downstream signaling cascade that regulates cell proliferation, survival, and differentiation. nih.gov In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. nih.gov Therefore, inhibiting the tyrosine kinase activity of EGFR is a key strategy in cancer therapy. youtube.com

Certain small molecules can act as EGFR-tyrosine kinase inhibitors (EGFR-TKIs) by competing with ATP for its binding site in the kinase domain of the receptor. nih.govyoutube.com This prevents the autophosphorylation of the receptor and blocks the downstream signaling pathways. nih.gov

While direct evidence for this compound as an EGFR-TK inhibitor is not explicitly detailed, related heterocyclic compounds have shown promise in this area. For example, 4-anilinoquinazolines are a class of potent and selective EGFR-TK inhibitors. nih.gov The general structure of these inhibitors, which includes a substituted aromatic ring system, suggests that the bromophenyl group of this compound could potentially interact with the ATP-binding pocket of EGFR-TK. The nitrogen-containing piperidinone ring could also contribute to the binding affinity. Further investigation is needed to determine the precise inhibitory activity and mechanism of this compound against EGFR-TK.

| Inhibitor Class | Target | Mechanism | Key Findings | Reference |

| 4-Anilinoquinazolines | EGFR-TK | Competitive with ATP | Potent and selective inhibition of EGF-stimulated tumor cell growth. | nih.gov |

| Gefitinib, Erlotinib | EGFR-TK | Reversible inhibition | Effective as first-line treatment for NSCLC with mutated EGFR. | nih.gov |

Molecular Mechanisms of Anti-Infective Action

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Piperidine-containing compounds have emerged as a promising class of molecules with broad-spectrum antimicrobial activity.

Antimicrobial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Staphylococcus aureus is a Gram-positive bacterium responsible for a wide range of infections, while Pseudomonas aeruginosa is a metabolically versatile Gram-negative opportunistic pathogen. mdpi.com Piperidine derivatives have demonstrated activity against both types of bacteria. biointerfaceresearch.com

The proposed mechanism of action for some piperidine-based antimicrobials involves the perturbation of the bacterial cell membrane. nih.gov This disruption can lead to leakage of intracellular components and ultimately cell death. For Gram-negative bacteria like P. aeruginosa, which have an outer membrane that acts as a barrier to many antibiotics, the ability to permeabilize this membrane is crucial for antimicrobial efficacy. nih.gov In some cases, the activity of piperidine compounds against Gram-negative organisms is enhanced in the presence of a membrane-permeabilizing agent. nih.gov

Furthermore, some bacteria possess efflux pumps that can actively transport antimicrobial agents out of the cell, conferring resistance. nih.gov Certain piperidine derivatives may be less susceptible to these pumps, or their effectiveness can be increased when co-administered with an efflux pump inhibitor. nih.gov

| Bacterial Strain | Compound Class | Potential Mechanism of Action | Reference |

| Staphylococcus aureus | 1-Alkyl-2-(4-pyridyl)pyridinium bromides | Membrane perturbation | nih.gov |

| Pseudomonas aeruginosa | Natural Antimicrobial Peptides | Interaction with bacterial membrane and other cellular components | nih.gov |

| Staphylococcus aureus | (E)-methyl 3-(p-(2-(piperidin-1- yl)ethoxy)phenyl)-acrylate | Not specified, showed excellent activity | biointerfaceresearch.com |

Inhibition of Mycobacterial Growth

Mycobacterium tuberculosis, the causative agent of tuberculosis, and other non-tuberculous mycobacteria (NTM) like Mycobacterium abscessus, present a significant global health challenge due to their intrinsic drug resistance. nih.gov New drugs with novel mechanisms of action are urgently needed.

Piperidine-4-carboxamides (P4Cs) have been identified as a promising class of compounds with activity against M. abscessus. nih.gov The mechanism of action for these compounds has been determined to be the inhibition of DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.gov By targeting DNA gyrase, P4Cs induce DNA damage, which ultimately leads to bacterial cell death. nih.gov

Another potential mechanism for piperidine-containing compounds against mycobacteria is the inhibition of efflux pumps. nih.gov For example, piperine, a natural product containing a piperidine ring, has been shown to inhibit the Rv1258c efflux pump in M. tuberculosis, thereby enhancing the activity of other antibiotics like rifampicin. nih.gov This suggests that this compound and its analogs could potentially act as either direct antimycobacterial agents or as efflux pump inhibitors, augmenting the efficacy of existing anti-tuberculosis drugs.

| Mycobacterial Species | Compound Class | Mechanism of Action | Reference |

| Mycobacterium abscessus | Piperidine-4-carboxamides (P4Cs) | Inhibition of DNA gyrase | nih.gov |

| Mycobacterium tuberculosis | Piperine | Inhibition of Rv1258c efflux pump | nih.gov |

Anti-inflammatory Mechanisms (excluding specific adverse effects)

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. The anti-inflammatory effects of various compounds are often mediated through the modulation of specific signaling pathways and the inhibition of pro-inflammatory enzymes.

While the specific anti-inflammatory mechanisms of this compound are not extensively detailed in the provided search results, the structural features of the molecule suggest potential interactions with key inflammatory targets. For instance, the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, is a common mechanism for many anti-inflammatory drugs. The planar aromatic ring and the heterocyclic piperidinone structure could potentially fit into the active sites of these enzymes.

Furthermore, the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, is another important anti-inflammatory mechanism. NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes. Inhibition of NF-κB activation can lead to a broad-spectrum anti-inflammatory effect. The ability of this compound and its analogs to interfere with this or other inflammatory signaling cascades warrants further investigation to fully elucidate their anti-inflammatory potential.

Antioxidant Mechanisms and Radical Scavenging Activity

The investigation into the antioxidant properties of this compound and its analogs reveals a landscape of nuanced structure-activity relationships. While direct studies on the title compound are limited, research on structurally related molecules, particularly those containing the 4-bromophenyl moiety, provides significant insights into their potential for radical scavenging and mitigating oxidative stress. The primary mechanisms by which these compounds are thought to exert their antioxidant effects are through hydrogen atom transfer (HAT) and single-electron transfer (SET), common pathways for phenolic and other antioxidants. nih.govmdpi.comnih.gov

Research Findings on Analogs

Studies on various analogs containing the bromophenyl group have demonstrated notable antioxidant and radical scavenging capabilities. For instance, a series of 4'-(4-bromophenyl)-4'-piperidinol derivatives were synthesized and evaluated for their potential as multifactorial agents against Alzheimer's disease, with antioxidant activity being a key focus. mdpi.com Two compounds from this series, designated AB11 and AB14, emerged as effective antioxidant agents. mdpi.com Their radical scavenging activity was quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. mdpi.comrsc.orgnih.gov

In another study, the antioxidant potential of metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine (BPBP) was explored. researchgate.netnih.gov While the parent ligand BPBP showed insignificant antioxidant activity on its own, its transition metal complexes, particularly with iron (II) and cobalt (II), exhibited promising results in free radical scavenging assays. researchgate.netnih.gov This suggests that the coordination of the bromophenyl-containing ligand to a metal center can significantly enhance its antioxidant capacity. The antioxidant activity of the iron and cobalt complexes was found to be notably higher than that of the reference drug used in the study. researchgate.netnih.gov

The general principles of radical scavenging by phenolic compounds, which are relevant to hydroxylated analogs, involve the donation of a hydrogen atom from a hydroxyl group to a free radical, which is stabilized by resonance over the aromatic ring. scienceopen.com The efficiency of this process is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govresearchgate.net For non-phenolic analogs, other structural features must be responsible for any observed antioxidant activity.

The following tables summarize the reported antioxidant activities of analogs of this compound.

Table 1: Antioxidant Activity of 4'-(4-Bromophenyl)-4'-piperidinol Derivatives

| Compound ID | Assay | IC₅₀ (µM) |

| AB11 | DPPH | 26.38 |

| AB14 | DPPH | 23.99 |

| Data sourced from a study on multifactorial anti-Alzheimer's agents. mdpi.com |

Table 2: Antioxidant Activity of 4-(4-Bromophenyl)-2,2'-bipyridine (BPBP) and its Metal Complexes

| Compound | Radical Scavenging Activity |

| 4-(4-bromophenyl)-2,2'-bipyridine (BPBP) | Insignificant |

| Iron (II) Complex of BPBP | Promising |

| Cobalt (II) Complex of BPBP | Promising |

| Findings from a study on the synthesis and biological screening of BPBP and its metal complexes. researchgate.netnih.gov |

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands Based on the 1-(4-Bromophenyl)piperidin-2-one Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the paradigm of Multi-Target-Directed Ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously. The this compound scaffold is a valuable starting point for creating such MTDLs.

Research on structurally related compounds has demonstrated the viability of this approach. For instance, derivatives of 4'-bromophenyl 4'-piperidinol have been evaluated as multifactorial agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and amyloid-beta (Aβ) aggregation. mdpi.com Similarly, other piperidine (B6355638) derivatives have been designed to tackle Alzheimer's by inhibiting cholinesterases and BACE1. nih.gov

A notable example that directly incorporates the piperidin-2-one ring is the compound 1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on (MM5). This molecule has shown affinity for 5-HT1A receptors and affects serotonin (B10506) levels, suggesting its potential as a modulator of serotonergic neurotransmission. nih.gov Furthermore, hybrids combining a 4-bromophenylpiperazine moiety with other pharmacophores have yielded compounds with dual anticancer and antimicrobial activities by targeting EGFR and DNA gyrase, respectively. nih.govresearchgate.net

These findings underscore the potential of the this compound core to be elaborated into sophisticated MTDLs. Future research will likely focus on integrating this scaffold with other known pharmacophores to create novel compounds with tailored polypharmacology for complex diseases.

| Compound Class | Core Scaffold | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|---|

| 4'-Bromophenyl 4'-piperidinol derivatives | 4-Bromophenyl-piperidinol | AChE, MAO-B, Aβ aggregation | Alzheimer's Disease | mdpi.com |

| Piperine-based hybrids | Piperidine | Cholinesterases (AChE, BuChE), BACE1 | Alzheimer's Disease | nih.gov |

| Quinoline-oxadiazole hybrids | 4-Bromophenyl-piperazine | EGFR, DNA gyrase | Cancer, Bacterial Infections | nih.govresearchgate.net |

| Piperidin-2-one derivative (MM5) | Piperidin-2-one | 5-HT1A receptors | Neuropsychiatric Disorders | nih.gov |

Integration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modernizing the synthesis of this compound and its derivatives is crucial for efficient and scalable production. Advanced methodologies like flow chemistry and photoredox catalysis offer significant advantages over traditional batch processing.

Flow Chemistry enables the continuous production of chemical compounds in a reactor system. This approach provides superior control over reaction parameters such as temperature and pressure, enhances safety, and facilitates scaling up. researchgate.net The synthesis of various active pharmaceutical ingredients, including those with piperazine (B1678402) and piperidine cores, has been successfully demonstrated using flow chemistry. nih.govunimi.it Applying this technology to the synthesis of this compound could streamline its production, making it more cost-effective and environmentally friendly.

Photoredox Catalysis utilizes visible light to initiate chemical reactions under mild conditions. youtube.com This technique allows for the formation of chemical bonds that are often difficult to achieve with conventional methods. nih.govyoutube.com For instance, photoredox catalysis has been employed for the highly diastereoselective α-amino C–H arylation of complex piperidine derivatives. nih.gov This methodology could be instrumental in the late-stage functionalization of the this compound scaffold, enabling the rapid generation of a diverse library of analogs for biological screening. The programmable synthesis of piperazine cores via organic photoredox catalysis further highlights the potential of this approach for creating complex heterocyclic structures. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to the this compound scaffold in several ways.

Virtual Screening: AI/ML algorithms can screen vast virtual libraries of this compound derivatives to predict their binding affinity for various biological targets, prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency and low toxicity. youtube.com

Property Prediction: Machine learning models can accurately predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. nih.govnih.gov This allows researchers to focus on compounds with a higher probability of success in later developmental stages.

By integrating AI and ML into the design-build-test-learn cycle, the development of drugs based on the this compound scaffold can be made significantly more efficient and cost-effective. researchgate.net

Exploration of Novel Biological Targets for this compound Derivatives

While initial research may focus on known targets, the this compound scaffold holds potential for interacting with a wide range of novel biological targets. The structural similarity to compounds with known activities provides a rational basis for exploring new therapeutic applications.

Based on the activities of related compounds, derivatives of this compound could be investigated for efficacy against targets implicated in:

Oncology: Such as Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cancer cell proliferation. nih.govrsc.org

Infectious Diseases: Targeting essential bacterial enzymes like DNA gyrase. nih.govresearchgate.net

Neurodegenerative Diseases: Modulating targets beyond AChE and MAO-B, such as sigma-1 receptors or components of neuroinflammatory pathways. nih.gov

Metabolic Diseases: A metabolomics study identified 2-piperidone (B129406), the parent lactam of the title compound, as a potential biomarker for the activity of the CYP2E1 enzyme, which is involved in the metabolism of many substances and implicated in conditions like nonalcoholic steatohepatitis. nih.gov This suggests that derivatives could be explored as modulators of metabolic enzymes.

Future research should employ high-throughput screening and phenotypic screening assays to uncover unexpected activities and identify novel biological targets for this versatile scaffold.

| Therapeutic Area | Potential Target Class | Example Target | Rationale from Related Compounds | Reference |

|---|---|---|---|---|

| Neurodegeneration | Enzymes | Acetylcholinesterase (AChE), MAO-B | Activity of bromophenyl-piperidinol derivatives | mdpi.com |

| Cancer | Receptor Tyrosine Kinases | EGFR | Activity of bromophenyl-piperazine hybrids | nih.govrsc.org |

| Infectious Disease | Topoisomerases | Bacterial DNA Gyrase | Activity of bromophenyl-piperazine hybrids | nih.govresearchgate.net |

| Neuropsychiatry | GPCRs | Serotonin Receptor (5-HT1A) | Activity of a piperidin-2-one derivative | nih.gov |

| Metabolic Disease | Cytochrome P450 Enzymes | CYP2E1 | 2-piperidone identified as a biomarker | nih.gov |

Design of Probes and Tools for Mechanistic Biology Studies

Beyond their potential as therapeutic agents, derivatives of this compound can be designed as chemical probes to investigate biological processes. labroots.com A chemical probe is a small molecule designed to be highly potent and selective for a specific target, which can be used to study the target's function in cells or in vivo. labroots.comnih.gov

For example, a derivative that is found to be a potent and selective inhibitor of a particular enzyme could be modified to create a variety of research tools:

Affinity Probes: By attaching a reactive group, the probe can be used to covalently label its target protein, facilitating target identification and validation.

Fluorescent Probes: Incorporating a fluorescent dye would allow for the visualization of the target's location and dynamics within a cell using microscopy.

Radiolabeled Ligands: Synthesizing a version with a radioactive isotope would enable quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

The identification of 2-piperidone as a potential biomarker for CYP2E1 activity is a prime example of how a simple scaffold can serve as a tool for mechanistic studies. nih.gov By developing highly selective derivatives of this compound, researchers can create valuable tools to dissect complex biological pathways and elucidate the mechanisms of disease. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)piperidin-2-one, and how can reaction conditions be optimized for yield and purity?